1-(4-Methyl-1H-indol-1-yl)ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-4-3-5-11-10(8)6-7-12(11)9(2)13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTJCEOUUUREQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60536294 | |
| Record name | 1-(4-Methyl-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65127-51-7 | |
| Record name | 1-(4-Methyl-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of N-Acetylindoles
The introduction of an acetyl group at the nitrogen atom (N1) of the indole (B1671886) ring is a key transformation that often requires careful selection of reagents and conditions to avoid competing reactions at the C3 position. nih.gov
The direct acylation of the indole nitrogen is the most common strategy for synthesizing N-acetylindoles. Historically, this has been achieved using highly reactive acylating agents, but modern methods have sought milder and more selective alternatives.
A significant challenge in indole chemistry is the chemoselective functionalization at the nitrogen (N1) versus the carbon (C3) position. nih.gov Due to the higher electron density at C3, acylation often occurs there preferentially. nih.gov Selective N-acylation is crucial as N-acylindoles are important structural motifs in many pharmaceutical compounds. nih.govbeilstein-journals.org
Conventional methods often employ unstable and reactive acyl chlorides, which can lead to poor functional group tolerance. nih.govbeilstein-journals.org To overcome these limitations, alternative acylating agents have been explored. One effective method involves the use of thioesters as a stable acyl source for a mild, efficient, and highly chemoselective N-acylation of indoles. nih.govbeilstein-journals.orgacs.org This reaction is typically performed at high temperatures (e.g., 140 °C) in a solvent like xylene, with a base such as cesium carbonate (Cs₂CO₃) playing a critical role in the process. nih.govbeilstein-journals.org The absence of the base results in no product formation, highlighting its importance in activating the indole nitrogen. beilstein-journals.org
The scope of this thioester-based method is broad, accommodating various substituted indoles and different thioesters, including aromatic ones, to produce the corresponding N-acylindoles in moderate to good yields. nih.gov For instance, the reaction of S-methyl benzothioate with an indole derivative can result in yields as high as 96%. nih.gov
Table 1: Comparison of N-Acylation Methodologies for Indoles
| Acylating Agent | Typical Conditions | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Acyl Chlorides | Base (e.g., NaH), Aprotic Solvent (e.g., THF) | High reactivity | Often unstable, poor functional group tolerance, potential for C3-acylation | nih.govbeilstein-journals.orgdicp.ac.cn |
| Acetic Anhydride | Base (e.g., DBU), Solvent (e.g., DME) | Readily available, safer than acetyl chloride | Can be less reactive, may require optimization | nih.gov |
| Thioesters | Base (e.g., Cs₂CO₃), High Temperature (140 °C), Solvent (e.g., Xylene) | Stable acyl source, high chemoselectivity for N1, good functional group tolerance | Requires high temperatures | nih.govbeilstein-journals.orgacs.orgbeilstein-journals.org |
| Carboxylic Acids | Coupling agents (e.g., TFAA/H₃PO₄) | Uses readily available starting materials | Can require harsh conditions, potential for side reactions | beilstein-journals.orgresearchgate.net |
This table provides an interactive summary of common methods used for the N-acylation of indoles.
The indole core is an electron-rich heterocycle that typically undergoes electrophilic substitution, with functionalization primarily occurring at the N1, C2, and C3 positions. researchgate.net The presence of substituents on the indole ring can significantly influence the regioselectivity of subsequent reactions. For N-acetylindoles, the acetyl group acts as an electron-withdrawing protecting group, which deactivates the nitrogen and alters the reactivity of the indole ring, often directing further electrophilic substitution to the C3 position.
Methods such as the Fischer indole synthesis allow for the construction of the indole ring itself from substituted precursors, providing a route to a wide variety of functionalized indoles. orientjchem.org For instance, reacting a substituted phenylhydrazine (B124118) with a ketone or aldehyde can build the indole scaffold with desired substituents already in place. orientjchem.org Once the substituted indole is formed, further modifications can be made. For example, nickel-catalyzed dearomative arylboration of indoles can produce C2- and C3-borylated indolines, with the regioselectivity being controlled by the nature of the N-protecting group. acs.org
Targeted Synthesis of 1-(4-Methyl-1H-indol-1-yl)ethan-1-one
The specific synthesis of this compound involves the direct N-acylation of the precursor, 4-methylindole (B103444).
The immediate precursor for the target compound is 4-methylindole. This starting material can be synthesized through various established methods for indole ring formation, such as the Fischer, Reissert, or Madelung syntheses.
Once 4-methylindole is obtained, the key step is the regioselective acetylation at the N1 position. Based on general N-acylation strategies, this can be achieved by reacting 4-methylindole with an acetylating agent like acetyl chloride or, for better selectivity, an S-methyl thioacetate (B1230152) in the presence of a suitable base. nih.govbeilstein-journals.org The methyl group at the C4 position is electronically donating and does not sterically hinder the N1 position, making the N-acylation reaction feasible. The primary challenge remains the prevention of C3-acylation, which is mitigated by using chemoselective N-acylation conditions. nih.gov
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key variables include the choice of base, solvent, temperature, and acylating agent. tudelft.nl
In the synthesis of related N-acyloxyindoles, various bases such as K₂CO₃, triethylamine (B128534) (TEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) were tested, with DBU providing the best results for the acylation step. nih.gov For the N-acylation of indoles using thioesters, a systematic study revealed that cesium carbonate (Cs₂CO₃) was a highly effective base, and xylene was a suitable solvent when the reaction was conducted at 140 °C for 12 hours. nih.govbeilstein-journals.org Running the reaction without a base or attempting the reaction with a carboxylic acid instead of a thioester under the same conditions yielded no desired product, demonstrating the specific role of the base and the reactivity of the acyl source. beilstein-journals.orgbeilstein-journals.org Scaling up a similar reaction between 3-methyl-1H-indole and S-methyl butanethioate proved successful, indicating the potential for practical, larger-scale synthesis. nih.gov
Table 2: Optimization Parameters for N-Acylation Reactions
| Parameter | Variation | Effect on Reaction | Citations |
|---|---|---|---|
| Base | Cs₂CO₃, DBU, K₂CO₃, TEA | Crucial for deprotonating the indole nitrogen; choice affects yield and selectivity. Cs₂CO₃ and DBU are often effective. | nih.govbeilstein-journals.orgnih.gov |
| Solvent | Xylene, THF, DMF, DME | Influences solubility and reaction temperature; high-boiling solvents like xylene are used for thioester methods. | nih.govbeilstein-journals.orgnih.gov |
| Temperature | 0 °C to 140 °C | Dependent on the reactivity of the acylating agent; higher temperatures are needed for less reactive sources like thioesters. | nih.govbeilstein-journals.orgnih.gov |
| Acylating Agent | Thioester vs. Acyl Chloride | Thioesters offer higher N1-selectivity and functional group tolerance but require more forcing conditions than acyl chlorides. | nih.govbeilstein-journals.org |
This interactive table outlines key parameters and their impact on the optimization of N-acylation reactions.
Derivatization and Analog Synthesis of this compound
The structure of this compound serves as a template for the synthesis of a wide array of derivatives and analogs. These modifications can be made at several positions: the acetyl group, the methyl group on the benzene (B151609) ring, or other positions of the indole nucleus.
The N-acetyl group itself can be a reactant. For example, regioselective Friedel-Crafts acylation of N-acetylindole has been reported, demonstrating that the ring can be further functionalized after the initial N-acylation.
Structural Modifications of the Indole Ring System
The indole ring is an electron-rich aromatic system, and the presence of the N-acetyl group significantly influences its reactivity towards electrophilic substitution and other modifications. While the N-acetyl group is electron-withdrawing, which can deactivate the ring towards certain reactions, it also serves as a protecting group, allowing for selective functionalization.
Introduction of Substituents at Varying Positions
The functionalization of the indole core can occur at several positions, with the C3 position being particularly susceptible to electrophilic attack in many indole derivatives. nih.gov However, the N-acetyl group in this compound can direct substitution to other positions.
Strategies for introducing substituents onto the indole ring often involve multi-step sequences. For instance, a general approach to polysubstituted indoles can start from readily available nitroarenes, which are then converted to N-arylhydroxylamines and subsequently reacted with alkynes to build the indole core. researchgate.net This methodology allows for the synthesis of indoles with a wide array of substitution patterns.
A common method for introducing substituents at the C3 position of N-acylindoles is through Friedel-Crafts acylation. Treatment of 1-acylindoles with acetyl chloride in the presence of a Lewis acid like aluminum chloride can lead to the formation of 1-acyl-3-acetylindoles. chemijournal.com Subsequent hydrolysis can then remove the N-acyl group to yield the 3-acetylindole (B1664109). chemijournal.com While this example illustrates a general principle, the specific application to this compound would require experimental validation.
Table 1: Examples of Reagents for Indole Ring Substitution
| Reagent/Reaction Type | Target Position | Product Type | Reference |
| Friedel-Crafts Acylation | C3 | 3-Acylindoles | chemijournal.comresearchgate.net |
| Vilsmeier-Haack Reaction | C3 | 3-Formylindoles | scispace.com |
| Nitration | C3, C5, C6 | Nitroindoles | google.com |
| Halogenation (e.g., NBS) | C3 | 3-Bromoindoles | researchgate.net |
Note: This table provides general examples of indole functionalization; specific outcomes for this compound may vary.
Heterocyclic Ring Fusions and Incorporations
The indole nucleus can be fused with other heterocyclic rings to create complex polycyclic systems, many of which are found in bioactive natural products and pharmaceuticals. researchgate.netrsc.org These synthetic strategies often utilize the inherent reactivity of the indole ring's double bonds or specific functional groups as handles for cyclization reactions.
One approach involves the reaction of isatin (B1672199) derivatives, which possess a reactive ketone at the C3 position, with various bifunctional reagents to construct fused systems like indolothiazoles, thiadiazinoindoles, and pyrazinoindoles. researchgate.net Although starting from isatin, these methods highlight the versatility of the indole scaffold in forming fused heterocycles.
Another strategy involves intramolecular cycloadditions. For example, appropriately substituted enynes can undergo a [4+2] cycloaddition to form indolines, which can then be oxidized to the corresponding indoles. nih.gov This method is particularly useful for constructing indoles with multiple substituents on the benzene ring.
The synthesis of azepino[5,4,3-cd]indoles has been achieved through a rhodium-catalyzed [4+3] annulation of 4-vinylindoles with N-sulfonyl-1,2,3-triazoles, demonstrating a modern approach to fused indole systems. researchgate.net
Table 2: Examples of Fused Heterocyclic Systems Derived from Indoles
| Fused Heterocycle | Synthetic Precursor/Method | Reference |
| Indolothiazoles | Isatin derivatives | researchgate.net |
| Thiadiazinoindoles | Isatin derivatives | researchgate.net |
| Pyrazinoindoles | Isatin derivatives | researchgate.net |
| Azepinoindoles | 4-Vinylindoles via [4+3] annulation | researchgate.net |
| Pyrrolo[3,2-b]pyridines | Reductive cyclization of nitropyridines | researchgate.net |
Chemical Alterations of the Ethanone (B97240) Moiety
The ethanone (acetyl) group attached to the indole nitrogen in this compound is also a site for various chemical transformations. wikipedia.org These reactions can modify the side chain to introduce new functional groups or build more complex structures.
The term "acetylation" refers to the introduction of an acetyl group, while "deacetylation" is its removal. wikipedia.org The N-acetyl group of this compound can be hydrolyzed under basic conditions, for example, with potassium hydroxide (B78521) in aqueous methanol, to yield 4-methylindole. chemijournal.com
The methyl group of the ethanone moiety can undergo condensation reactions. For instance, in related 3-acetylindoles, the acetyl group can react with various electrophiles. It is plausible that the N-acetyl group in this compound could undergo similar reactions, such as aldol-type condensations, under appropriate conditions.
Furthermore, the carbonyl group of the ethanone can be a target for reduction. Hydrogenation of a related compound, 1-hydroxymethyl-3-acetylindole, over Raney Nickel in ethanol (B145695) resulted in the reduction of the acetyl group. researchgate.net This suggests that the carbonyl of the N-ethanone group could potentially be reduced to an alcohol or even a methylene (B1212753) group using appropriate reducing agents.
Table 3: Potential Chemical Transformations of the Ethanone Moiety
| Reaction Type | Reagent(s) | Potential Product | Reference Principle |
| Deacetylation (Hydrolysis) | KOH / aq. MeOH | 4-Methylindole | chemijournal.com |
| Aldol Condensation | Aldehyde / Base | β-Hydroxy ketone derivative | General Carbonyl Chemistry |
| Reduction | NaBH₄, LiAlH₄ | 1-(4-Methyl-1H-indol-1-yl)ethan-1-ol | General Carbonyl Chemistry |
| Wittig Reaction | Phosphonium ylide | Alkene derivative | General Carbonyl Chemistry |
Advanced Spectroscopic and Structural Elucidation of 1 4 Methyl 1h Indol 1 Yl Ethan 1 One and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules in solution. For 1-(4-Methyl-1H-indol-1-yl)ethan-1-one, both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular structure.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole (B1671886) ring, the methyl protons at the 4-position, and the acetyl protons. The chemical shifts and coupling constants of the aromatic protons would be particularly informative for confirming the substitution pattern. Due to the N-acetylation, the resonance for the proton at C2 of the indole ring is typically shifted downfield compared to unsubstituted indoles. The methyl group at C4 would introduce further subtle shifts in the surrounding aromatic protons.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for all carbon atoms in the molecule. The carbonyl carbon of the acetyl group would appear at a characteristic downfield shift (typically in the range of 168-172 ppm). The chemical shifts of the indole ring carbons would also be influenced by the N-acetyl and 4-methyl substituents.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | 7.2 - 7.5 (d) | 126 - 128 |
| C3-H | 6.5 - 6.7 (d) | 107 - 109 |
| C4-CH₃ | 2.4 - 2.6 (s) | 18 - 20 |
| C5-H | 7.0 - 7.2 (t) | 122 - 124 |
| C6-H | 7.1 - 7.3 (d) | 120 - 122 |
| C7-H | 8.1 - 8.3 (d) | 115 - 117 |
| N-C=O | - | 168 - 172 |
| N-CO-CH₃ | 2.6 - 2.8 (s) | 23 - 25 |
| C3a | - | 129 - 131 |
| C4 | - | 130 - 132 |
| C7a | - | 135 - 137 |
Note: These are predicted values based on known data for analogous compounds and may vary slightly from experimental values.
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.
The most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acetyl group. This band is typically observed in the range of 1700-1725 cm⁻¹ for N-acetylindoles. The exact position of this band can provide insights into the electronic environment of the carbonyl group.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Carbonyl (C=O) Stretch | 1725 - 1700 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| C-N Stretch | 1300 - 1200 | Medium |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, the mass spectrum would provide the molecular ion peak (M⁺), confirming its molecular weight.
The fragmentation pattern of N-acetylindoles is well-established. elsevier.com A primary fragmentation pathway involves the cleavage of the N-acetyl group. This would result in the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•COCH₃). The loss of the acetyl group is a characteristic fragmentation for N-acylated compounds. elsevier.com
Subsequent fragmentation of the resulting 4-methylindole (B103444) radical cation would likely involve the loss of a hydrogen atom or the methyl group, leading to further characteristic fragment ions. Analysis of these fragments allows for the confirmation of the indole core and the position of the methyl substituent.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 173 | [M]⁺ |
| 158 | [M - CH₃]⁺ |
| 131 | [M - CH₂CO]⁺ |
| 130 | [M - CH₃CO]⁺ |
| 103 | [130 - HCN]⁺ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound is currently available in the public domain, analysis of related indole derivatives can provide valuable insights into its likely solid-state conformation and packing.
Computational Investigations and Molecular Modeling Studies
Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic properties such as orbital energies. These calculations are crucial for understanding the reactivity of a molecule. rsc.orgnih.gov For 1-(4-Methyl-1H-indol-1-yl)ethan-1-one, DFT studies can illuminate how the substituents on the indole (B1671886) ring—the methyl group at the 4-position and the N-acetyl group—modulate its electronic properties and, consequently, its chemical reactivity.
The indole nucleus is an electron-rich aromatic system. The introduction of a methyl group at the C4 position further increases the electron density of the benzene (B151609) portion of the ring through a positive inductive (+I) and hyperconjugation effect. Conversely, the acetyl group attached to the indole nitrogen is strongly electron-withdrawing (-M and -I effects) due to the carbonyl moiety. This substitution significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), influencing the molecule's susceptibility to electrophilic and nucleophilic attack.
Reactivity descriptors, derived from conceptual DFT, provide quantitative measures of chemical reactivity. nih.gov The energies of the HOMO and LUMO are particularly important; the HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Other descriptors like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to build a comprehensive reactivity profile. nih.gov
| Parameter | Symbol | Formula | Hypothetical Value (eV) | Interpretation |
|---|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.85 | Indicates propensity to donate electrons; region of high electron density. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.20 | Indicates propensity to accept electrons; region susceptible to nucleophilic attack. |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.65 | Reflects chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.525 | Measures the power of the molecule to attract electrons. |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.325 | Measures resistance to change in electron distribution. |
| Electrophilicity Index | ω | χ2 / (2η) | 2.67 | Quantifies the global electrophilic nature of the molecule. |
Molecular Dynamics Simulations to Explore Conformational Landscapes and Interactions
While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nih.govplos.org This is particularly useful for flexible molecules like this compound, where rotation around single bonds can lead to multiple, energetically distinct conformations.
The primary source of conformational flexibility in this molecule is the rotation around the N1—C(O) single bond, which connects the indole ring to the acetyl group. The dihedral angle defined by C9-N1-C(O)-CH3 determines the orientation of the acetyl group relative to the indole plane. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy (stable) and high-energy (transitional) conformations. semanticscholar.org
An analysis of the MD trajectory allows for the construction of a Ramachandran-like plot for this key dihedral angle, showing the probability of finding the molecule in a particular conformation. Such studies would likely reveal two main low-energy states: a planar conformation where the acetyl group is coplanar with the indole ring (maximizing conjugation but potentially causing steric clashes) and non-planar conformations. The presence of the C4-methyl group would likely create a steric hindrance that influences the preferred orientation of the acetyl group. Understanding this conformational landscape is critical, as the specific 3D shape of a molecule often dictates its ability to interact with biological targets.
| Conformation | Dihedral Angle (C9-N1-C=O) | Relative Energy (kcal/mol) | Population (%) | Description |
|---|---|---|---|---|
| Syn-planar | ~0° | 2.5 | 15 | Planar conformation with potential steric clash between the acetyl oxygen and the C9-H. |
| Anti-planar | ~180° | 0.0 | 80 | The most stable, planar conformation with minimal steric hindrance. |
| Orthogonal (Transition State) | ~90° / ~270° | 5.0 | 5 | High-energy transition state between planar conformations, disrupting conjugation. |
Molecular Docking Studies with Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). impactfactor.org It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds against a biological target and to understand the molecular basis of ligand-receptor interactions. jbcpm.com The indole scaffold is a common motif in molecules that target a wide variety of proteins, including kinases, G-protein coupled receptors, and enzymes like cyclooxygenases or tubulin. researchgate.netresearchgate.net
For this compound, a hypothetical molecular docking study could be performed against a known indole-binding protein to explore its potential as a bioactive agent. For instance, tubulin, the protein that polymerizes into microtubules, has a well-known colchicine (B1669291) binding site that accommodates various indole-containing inhibitors. researchgate.net A docking study would place the compound into this binding site and calculate a scoring function to estimate the binding affinity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. The N-acetyl group could act as a hydrogen bond acceptor, while the indole ring and its methyl substituent would likely engage in hydrophobic and van der Waals interactions.
| Potential Biological Target | PDB ID | Hypothetical Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interactions |
|---|---|---|---|---|
| Tubulin (Colchicine Site) | 1SA0 | -6.8 | Cys241, Leu248, Ala316, Val318 | Hydrophobic, van der Waals |
| Cyclooxygenase-2 (COX-2) | 5IKR | -7.2 | Val523, Ala527, Ser530 | Hydrogen bond (with acetyl O), Hydrophobic |
| Mitogen-activated protein kinase (p38 MAP kinase) | 3S3I | -6.5 | Lys53, Met109, Leu167 | Hydrophobic, Pi-stacking with indole ring |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (e.g., physicochemical, electronic, or topological properties) to their measured activity, such as an IC₅₀ value. nih.govnih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular features are important for bioactivity. nih.gov
To develop a QSAR model for a series of indole derivatives including this compound, one would first need a dataset of structurally related compounds with experimentally measured biological activity against a specific target. nih.gov For each compound, a set of molecular descriptors would be calculated. These can include:
Electronic descriptors: Dipole moment, HOMO/LUMO energies.
Steric descriptors: Molar refractivity (MR), surface area.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.
Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation is generated. For example, a hypothetical QSAR model for a series of indole derivatives as kinase inhibitors might look like:
pIC₅₀ = 0.6 * LogP - 0.2 * MR + 0.9 * (Dipole) + 2.5
This equation would suggest that higher hydrophobicity (LogP) and a larger dipole moment enhance the inhibitory activity (pIC₅₀), while increased size (MR) is detrimental. Such a model, once validated, could be used to predict the activity of this compound and guide the synthesis of more potent analogues. nih.gov
| Compound | R1 (N-substituent) | R2 (C4-substituent) | LogP | Molar Refractivity (MR) | pIC₅₀ (Experimental) |
|---|---|---|---|---|---|
| 1 | -H | -H | 2.10 | 38.5 | 5.1 |
| 2 | -COCH₃ | -H | 1.95 | 45.2 | 5.5 |
| 3 | -H | -CH₃ | 2.65 | 43.1 | 5.8 |
| This compound | -COCH₃ | -CH₃ | 2.50 | 49.8 | (To be predicted) |
| 5 | -COCH₃ | -Cl | 2.75 | 48.9 | 6.2 |
Structure Activity Relationship Sar Studies of 1 4 Methyl 1h Indol 1 Yl Ethan 1 One Analogs
Influence of Methyl Substitution at Position 4 on Biological Activity and Molecular Interactions
The presence and position of a methyl group on the indole (B1671886) ring can significantly modulate the biological activity of indole derivatives. Substitution at the C4-position of the indole nucleus with a methyl group, as seen in 1-(4-methyl-1H-indol-1-yl)ethan-1-one, has been shown to have varied effects depending on the biological target.
Furthermore, computational studies on 4-substituted indoles have shown that the electronic properties of the substituent at the 4-position can tune the absorption and emission spectra of the indole chromophore. nih.gov An electron-donating group like a methyl group can shift the maximum absorbance wavelength, which could be relevant for applications in biological imaging and sensing. nih.gov The local electronic density at the 4-position appears to have a pronounced effect on the electronic transition dipole moment of the indole scaffold. nih.gov
The table below summarizes the effect of substitution at the 4-position on the biological activity of certain indole derivatives.
| Compound Class | Substitution at Position 4 | Effect on Biological Activity | Reference |
| Pyrido[4,3-b]indoles | CH₃ vs. CH₂OH | Replacement of CH₃ with CH₂OH decreased antitumor properties. | nih.gov |
| 4X-Indoles | Electron-donating group (e.g., CH₃) | Shifts the wavelength of maximum absorbance to the blue. | nih.gov |
| 4X-Indoles | Electron-withdrawing group | Shifts the wavelength of maximum absorbance to the red. | nih.gov |
Role of the N-Acetyl Moiety in Ligand Efficacy and Target Recognition
The N-acetyl group at the 1-position of the indole ring plays a pivotal role in the efficacy and target recognition of many indole-based ligands. Acylation of the indole nitrogen can influence the compound's electronic properties, conformation, and ability to form hydrogen bonds, all of which are critical for molecular interactions with biological targets.
For instance, in the context of acetylcholinesterase (AChE) inhibitors, the N-benzyl group, a bulkier substituent than acetyl, was found to be essential for high potency in a series of indanone derivatives. nih.gov While not a direct N-acetyl example, this highlights the significance of the substituent at the N1 position. In another study concerning inhibitors of the Annexin A2-S100A10 protein interaction, modifications at the N1 position of 1H-pyrrol-2(5H)-one analogs were crucial for activity, with an isopropyl group being optimal. researchgate.netmdpi.com
Conversely, in some cases, the presence of a substituent on the indole nitrogen can be detrimental to activity. For example, in a series of indol-3-ylglyoxylhydrazides designed as benzodiazepine (B76468) receptor (BzR) ligands, all 1-methyl derivatives were found to be inactive, suggesting that the indole NH may be involved in a crucial hydrogen bond with the receptor. nih.gov Similarly, studies on C3-substituted indole derivatives as antioxidants showed that N1-substituted compounds had lower cytoprotective activity, possibly because the substitution prevents the formation of an indolyl radical, which is key to the hydrogen atom transfer (HAT) antioxidant mechanism. nih.gov
The following table illustrates the varied roles of N1-substituents in different classes of indole derivatives.
| Compound Class | N1-Substituent | Impact on Activity | Reasoning/Hypothesis | Reference |
| Indol-3-ylglyoxylhydrazides (BzR Ligands) | Methyl | Inactive | Indole NH may form a critical H-bond with the receptor. | nih.gov |
| C3-Substituted Indoles (Antioxidants) | Various N1-substituents | Decreased cytoprotective activity | Prevents formation of indolyl radical for HAT mechanism. | nih.gov |
| Indanone Derivatives (AChE Inhibitors) | Benzyl | Essential for high potency | Occupies a key binding pocket. | nih.gov |
| 1H-pyrrol-2(5H)-one Analogs (AnxA2-S100A10 Inhibitors) | Isopropyl | Optimal for activity | Favorable steric and electronic interactions. | researchgate.netmdpi.com |
Comprehensive Analysis of Substituent Effects on the Indole Nucleus
The biological activity of indole derivatives is highly sensitive to the nature and position of substituents on the indole nucleus. rsc.org A wide array of studies has demonstrated that modifications to both the five-membered and six-membered rings of the indole scaffold can dramatically alter a compound's pharmacological profile. chemrxiv.orgacs.org
Substitutions on the benzene (B151609) ring of the indole can influence activity through electronic and steric effects. For example, in a series of indole derivatives designed as HIV-1 fusion inhibitors, substitutions on the "D" ring (corresponding to the benzene part of an indole) with various polar and nonpolar groups were explored to optimize activity. nih.govacs.org Similarly, for indoleacetic acid derivatives, substitution at the 5-position with groups like methoxy, fluoro, or methyl was found to be more active than the unsubstituted analog. youtube.com
The position of substitution is also critical. Studies on 5-substituted indole nucleosides showed that while all substituted indoles were more stable than the unsubstituted version, the relationship between the substituent and selectivity was not straightforward. researchgate.net In another example, for pyrido-indole derivatives acting as Janus Kinase 2 (JAK2) inhibitors, specific substitutions were key to their inhibitory activity. nih.gov
Computational studies have further elucidated these effects, showing that substitutions on the six-membered ring of indole have a significant effect on the ground state electronic structure, while long-chain substitutions on the five-membered ring have a more minor effect. chemrxiv.org
The table below provides a summary of substituent effects on the indole nucleus from various studies.
| Position of Substitution | Substituent Type | Observed Effect on Activity/Property | Compound Class/Target | Reference |
| 5-position | -OCH₃, -F, -N(CH₃)₂, -CH₃ | More active than unsubstituted analog | Indoleacetic acid derivatives | youtube.com |
| N-benzoyl para-position | -F, -Cl, -CF₃, -S-CH₃ | More active derivatives | Indoleacetic acid derivatives | youtube.com |
| 5-position | Various substituents | Increased stability of DNA duplexes | 5-substituted-indole nucleosides | researchgate.net |
| 6-membered ring | Small substituents | Significant effect on ground state electronic structure | General indole derivatives | chemrxiv.org |
| 5-NO₂ | Nitro group | No observable conversion in C(3)-alkylation | Indole derivatives | acs.org |
Identification of Key Pharmacophoric Elements for Specific Biological Responses
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the key pharmacophoric elements of this compound analogs is crucial for designing new compounds with desired activities.
Pharmacophore modeling studies on various indole derivatives have identified common features. For instance, a pharmacophore model for pyrido-indole derivatives as JAK2 inhibitors consisted of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings. nih.gov For indole and isatin (B1672199) derivatives with antiamyloidogenic activity, a pharmacophore hypothesis was generated to distinguish between active and inactive compounds. mdpi.com
In the context of synthetic cannabinoid receptor agonists (SCRAs), the accepted pharmacophore includes a heterocyclic core (like indole), a tail, a linker, and a head group. acs.orgacs.org The specific nature of each of these elements dictates the compound's affinity and selectivity for cannabinoid receptors.
For HIV-1 fusion inhibitors targeting glycoprotein (B1211001) 41, SAR studies on indole-based compounds have helped to define the role of molecular shape, contact surface area, and amphipathicity in their biological activity. nih.govacs.org This information contributes to building a pharmacophore model for this specific target. The indole nucleus itself is often a key pharmacophoric element, serving as a scaffold upon which other essential features are arranged. rsc.orgnih.gov
The table below outlines key pharmacophoric features identified for different classes of indole-based compounds.
| Compound Class/Target | Key Pharmacophoric Elements | Reference |
| Pyrido-indole Derivatives (JAK2 Inhibitors) | 1 H-bond acceptor, 2 H-bond donors, 3 aromatic rings | nih.gov |
| Indole/Isatin Derivatives (Antiamyloidogenic) | Specific arrangement of features discriminating active from inactive compounds | mdpi.com |
| Synthetic Cannabinoid Receptor Agonists | Heterocyclic core, tail, linker, head group | acs.orgacs.org |
| HIV-1 Fusion Inhibitors (gp41) | Defined molecular shape, contact surface area, amphipathic properties | nih.govacs.org |
Future Research Directions and Academic Implications
Rational Design and Synthesis of Advanced 1-(4-Methyl-1H-indol-1-yl)ethan-1-one Derivatives
The future of drug discovery for derivatives of this compound lies in rational design, a strategy that leverages an understanding of a biological target's structure and the compound's structure-activity relationships (SAR) to create more potent and selective molecules. nih.govresearchgate.net The indole (B1671886) scaffold is highly amenable to chemical modification, allowing for the introduction of various functional groups to fine-tune its pharmacological profile. nih.gov
Future synthetic strategies will likely focus on creating libraries of advanced derivatives by modifying key positions on the this compound core. This involves a deep understanding of SAR, where even minor structural changes, such as the position of a methyl group or the nature of the N-acyl substituent, can significantly alter biological activity. For instance, studies on related indolylglyoxylamides have shown that the indole NH group is crucial for hydrogen bonding with receptors, a key insight for designing new compounds. nih.gov
The synthesis of these rationally designed compounds can be achieved through established and innovative chemical reactions. A common approach involves the N-acylation of the 4-methylindole (B103444) core. More complex strategies may involve multi-step syntheses to build diversity, such as the Fischer indole synthesis to create the core itself with desired substitutions, followed by functionalization. nih.gov For example, a known synthesis for a related compound involved the condensation of 4-(2-(1H-indol-1-yl)-2-oxoethoxy) benzaldehyde (B42025) with various anilines to produce a series of new indole derivatives. consensus.app The goal is to generate novel chemical entities with improved affinity, selectivity, and efficacy for specific biological targets. nih.govresearchgate.net
Table 1: Potential Modifications for Advanced Derivatives
| Position of Modification | Type of Modification | Desired Outcome |
|---|---|---|
| Indole Ring (Positions 2, 3, 5, 6, 7) | Introduction of electron-withdrawing or electron-donating groups | Alter electronic properties to enhance binding affinity and selectivity. nih.gov |
| N1-Acetyl Group | Variation of the alkyl or aryl substituent | Modulate lipophilicity and steric interactions within the target's binding pocket. |
| 4-Methyl Group | Replacement with other alkyl or functional groups | Probe the importance of this specific substitution for biological activity. |
Exploration of Novel Biological Targets and Therapeutic Areas
The indole scaffold is a versatile pharmacophore that interacts with a wide array of biological targets, suggesting that this compound derivatives could be active in multiple therapeutic areas. nih.govrsc.orgnih.gov While research on this specific compound is emerging, the activities of related indole derivatives provide a roadmap for future investigations.
Derivatives of the parent 1-(1H-indol-1-yl)ethanone structure have been identified as inhibitors of the CBP/EP300 bromodomain, presenting a new therapeutic target for castration-resistant prostate cancer. nih.gov Other related compounds have shown efficacy as COX-2 inhibitors, indicating potential applications as anti-inflammatory and analgesic agents. researchgate.neteurekaselect.com
The broader family of indole derivatives has demonstrated significant potential in oncology by targeting key proteins involved in cancer progression, such as:
Tubulin: Indole-based compounds can inhibit tubulin polymerization, disrupting microtubule formation and arresting cell division. nih.govmdpi.com
Protein Kinases: Many indole derivatives act as inhibitors of protein kinases like EGFR and CDK-2, which are crucial for cancer cell signaling and proliferation. nih.govmdpi.com
DNA Topoisomerases: These enzymes are essential for DNA replication, and their inhibition by indole analogs can lead to cancer cell death. researchgate.netnih.gov
Histone Deacetylase (HDAC): HDAC inhibitors containing an indole scaffold are another promising class of anticancer agents. nih.govmdpi.com
Beyond cancer, indole derivatives are being explored as antimicrobial agents, with some showing potent inhibitory activity against targets like Mycobacterium tuberculosis DNA gyrase. nih.govnih.govacs.org This broad bioactivity suggests that derivatives of this compound warrant screening against a diverse panel of biological targets to uncover novel therapeutic applications in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. nih.govmdpi.com
Table 2: Potential Biological Targets and Therapeutic Areas
| Biological Target | Therapeutic Area | Rationale Based on Related Compounds |
|---|---|---|
| CBP/EP300 Bromodomain | Prostate Cancer | Direct activity shown by 1-(1H-indol-1-yl)ethanone derivatives. nih.gov |
| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | Activity demonstrated by related indole structures. consensus.appeurekaselect.com |
| Tubulin, Protein Kinases | Various Cancers | Common targets for a wide range of indole derivatives. nih.govmdpi.com |
| DNA Gyrase | Infectious Diseases (Tuberculosis) | Indole derivatives identified as potent inhibitors. nih.govnih.govacs.org |
| Photosystem II | Herbicides | Indole nitrogen hybrids have shown inhibitory activity. nih.gov |
Development of Advanced Analytical Techniques for Research Quantification
Accurate and sensitive quantification of this compound and its metabolites is crucial for preclinical and clinical research. The development of robust analytical techniques is essential for pharmacokinetic studies, metabolic profiling, and quality control. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of indole derivatives. nih.gov Various HPLC methods have been developed, including:
Reversed-Phase HPLC (RP-HPLC): Often coupled with fluorimetric or ultraviolet (UV) detection, RP-HPLC provides excellent separation of various indolic compounds. nih.govoup.com
Ion Suppression-HPLC (IS-HPLC): This method is particularly useful for separating and analyzing substituted indole derivatives by controlling the mobile phase's pH. nih.gov
For enhanced sensitivity and specificity, especially in complex biological matrices like plasma or tissue samples, HPLC is frequently coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This powerful technique allows for the precise identification and quantification of compounds based on their mass-to-charge ratio and fragmentation patterns. mdpi.comcdnsciencepub.commdpi.com Methods using atmospheric pressure chemical ionization (APCI) have proven effective for non-polar, small molecules like indole, which may not ionize well with other sources. nih.gov While traditional methods like the Kovács assay exist for indole detection, they often lack specificity and are not suitable for reliable quantification in complex samples compared to modern chromatographic methods. nih.govnih.gov
Table 3: Comparison of Analytical Techniques for Indole Derivatives
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| HPLC-UV | Separation by chromatography, detection by UV absorbance. oup.com | Robust, widely available, good for quantification. | Moderate sensitivity, potential for interference. |
| RP-HPLC-Fluorimetry | Separation by chromatography, detection by fluorescence. nih.gov | High sensitivity for fluorescent compounds. | Not all indole derivatives are naturally fluorescent. |
| LC-MS/MS | Separation by chromatography, detection by mass and fragmentation. mdpi.comnih.gov | High sensitivity and specificity, structural confirmation. | Higher cost and complexity. |
| Kovács Assay | Colorimetric reaction with p-dimethylaminobenzaldehyde. nih.govmicrobeonline.com | Simple, rapid, low cost. | Lacks specificity, not quantitative for complex samples. nih.gov |
Integration of Cheminformatics and Artificial Intelligence in Indole Derivative Discovery
The discovery of new drugs based on the this compound scaffold can be significantly accelerated through the integration of cheminformatics and artificial intelligence (AI). nih.govmednexus.org These computational tools are revolutionizing drug discovery by making the process faster, cheaper, and more efficient. researchgate.netmewburn.com
Cheminformatics plays a vital role in the early stages of drug discovery. mewburn.com Key applications include:
Virtual Screening: Computational techniques are used to search vast libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. nih.govacs.orgresearchgate.net This can be done through ligand-based screening, which looks for molecules with structural similarity to known active compounds, or structure-based screening, which docks potential ligands into the 3D structure of a target protein. nih.govresearchgate.net
Database Analysis: Cheminformatics tools can analyze large databases of chemical compounds and bioactivity data to identify promising scaffolds and guide assay selection. nih.gov
Artificial Intelligence (AI) and Machine Learning (ML) are being applied at every step of the drug design pipeline. nih.govmdpi.com These technologies can:
Predict Biological Activity: ML models can be trained on existing data to predict the Quantitative Structure-Activity Relationship (QSAR) of new derivatives, estimating their efficacy before they are synthesized. researchgate.netmdpi.com
Optimize Molecular Properties: AI algorithms can predict crucial pharmacokinetic properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET), helping to design drug candidates with a higher probability of success in clinical trials. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific targets and desired properties, moving beyond simple modifications of an existing scaffold. researchgate.netnih.gov
By applying these computational approaches to the this compound framework, researchers can more effectively explore the vast chemical space of its derivatives, prioritize the most promising candidates for synthesis, and ultimately accelerate the journey from initial hit to a potential therapeutic agent. mednexus.orgmdpi.com
Table 4: Role of AI and Cheminformatics in the Discovery Pipeline
| Discovery Stage | Computational Tool | Application for Indole Derivatives |
|---|---|---|
| Hit Identification | Cheminformatics (Virtual Screening) | Screening virtual libraries of this compound analogs against new targets. nih.govacs.org |
| Hit-to-Lead Optimization | Machine Learning (QSAR, ADMET Prediction) | Predicting the activity and safety profiles of designed derivatives to prioritize synthesis. researchgate.netnih.gov |
| Lead Optimization | AI (Generative Models) | Designing novel derivatives with enhanced potency, selectivity, and drug-like properties. nih.gov |
| Drug Repurposing | AI/Data Mining | Analyzing existing data to find new therapeutic uses for known indole derivatives. mewburn.comnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
